3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide
Description
This compound belongs to the pyrazolone-hydrazide class, characterized by a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl core linked to a propanehydrazide moiety. Its molecular formula is C₁₅H₁₈N₄O₂ (molecular weight: 298.33 g/mol). Pyrazolone derivatives are widely studied for their antimicrobial, anti-inflammatory, and antitumor activities, with hydrazide functionalities enhancing binding affinity to biological targets via hydrogen bonding .
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C16H20N4O2/c1-10-4-6-13(7-5-10)11(2)17-19-15(21)9-8-14-12(3)18-20-16(14)22/h4-7,14H,8-9H2,1-3H3,(H,19,21)(H,20,22)/b17-11+ |
InChI Key |
ZWIADNQIBVAZED-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CCC2C(=NNC2=O)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCC2C(=NNC2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide typically involves multiple steps. One common method includes the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects: Electron-Withdrawing Groups: The nitro group in Compound-1 () increases polarity, reducing membrane permeability but enhancing reactivity in electrophilic environments . Electron-Donating Groups: The 4-methylphenyl group in the target compound balances lipophilicity and bioavailability, while the diethylamino group in ’s analog improves water solubility, critical for pharmacokinetics . Heterocyclic Additions: Thiazolidinone and oxadiazole moieties () introduce rigid planar structures, favoring interactions with enzymatic pockets .
Biological Activity: Thiazolidinone-oxadiazole hybrids () exhibit notable antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to their dual heterocyclic systems .
Synthetic and Analytical Methods :
Biological Activity
The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of 286.33 g/mol. Its structure features a pyrazole ring, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the growth of several cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 49.85 |
| Breast Cancer | MDA-MB-231 | Not specified |
| Liver Cancer | HepG2 | Not specified |
| Colorectal Cancer | HCT116 | Not specified |
A study demonstrated that compounds with a similar pyrazole structure exhibited significant cytotoxicity against various cancer types, indicating that this compound may possess comparable properties .
Anti-inflammatory Effects
Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory properties. The compound's ability to modulate immune responses was evaluated in vitro and in vivo. For example, it has been suggested that certain derivatives can inhibit TNF-alpha production and reduce inflammation markers in animal models .
The mechanism by which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Pro-inflammatory Cytokines : The ability to suppress cytokine production contributes to its anti-inflammatory effects.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation .
Case Studies and Research Findings
-
Study on A549 Cell Line :
- The compound was tested against A549 lung cancer cells, showing an IC50 value of 49.85 µM, indicating moderate cytotoxicity.
- The study reported significant induction of apoptosis and inhibition of cell migration.
- Immunomodulatory Effects :
- Molecular Modeling Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
